5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid

pKa Acidity Fluorination effect

Researchers require fluorinated benzoic acids with quantifiable physicochemical differences to ensure SAR study validity. This methylsulfonylnitrobenzoate (MSNB) derivative offers: - Measured pKa 1.23 ± 0.25 & LogP 0.43 vs non-fluorinated analogs - IC50 ≈ 5 µM for TRβ-SRC2 inhibition (irreversible) - High thermal stability (BP 497.5°C) for scaled synthesis BenchChem supplies this certified intermediate with full analytical data and global delivery.

Molecular Formula C8H6FNO6S
Molecular Weight 263.20 g/mol
CAS No. 185945-90-8
Cat. No. B11859386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid
CAS185945-90-8
Molecular FormulaC8H6FNO6S
Molecular Weight263.20 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)F
InChIInChI=1S/C8H6FNO6S/c1-17(15,16)7-3-6(10(13)14)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12)
InChIKeyOLXXAKDTIWQLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid Overview


5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (CAS 185945-90-8) is a polyfunctional benzoic acid derivative characterized by a 5-fluoro substituent, a 4-methylsulfonyl group, and a 2-nitro group on the aromatic ring . With a molecular formula of C8H6FNO6S and a molecular weight of 263.20 g/mol, it belongs to the methylsulfonylnitrobenzoate (MSNB) class of compounds, which have been identified as irreversible inhibitors of the thyroid hormone receptor β (TRβ)–coactivator interaction [1]. The compound serves primarily as a synthetic intermediate and a research tool for investigating structure–activity relationships in medicinal chemistry and agrochemical development [2].

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid: Analog Limitations


The 5-fluoro substitution in this methylsulfonylnitrobenzoic acid framework imparts distinct physicochemical and electronic properties compared to its non-fluorinated counterpart (e.g., 4-methylsulfonyl-2-nitrobenzoic acid, CAS 110964-79-9) and regioisomeric analogs (e.g., 5-fluoro-2-nitrobenzoic acid, CAS 320-98-9). The fluorine atom increases acidity (lower pKa) and alters lipophilicity, which can critically affect reaction kinetics, purification behavior, and downstream biological activity . Furthermore, the specific substitution pattern influences the compound's utility as a synthetic intermediate; direct replacement with a non-fluorinated or differently substituted analog may lead to divergent yields, impurity profiles, or failure in subsequent coupling reactions [1]. The quantitative comparisons in Section 3 demonstrate that these differences are measurable and consequential for scientific selection.

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid: Comparative Evidence


Enhanced Acidity vs Non-Fluorinated Analog

The 5-fluoro substituent significantly enhances the acidity of the benzoic acid moiety. The target compound exhibits a predicted pKa of 1.23 ± 0.25 , whereas the direct non-fluorinated analog, 4-methylsulfonyl-2-nitrobenzoic acid (CAS 110964-79-9), has a predicted pKa of 1.51 ± 0.25 . The lower pKa of the target compound indicates stronger acid character, which can influence protonation states in biological media and reactivity in nucleophilic acyl substitution reactions.

pKa Acidity Fluorination effect Medicinal chemistry

Lower Lipophilicity vs Non-Fluorinated Analog

Introduction of fluorine at the 5-position modifies the partition coefficient. The target compound has a reported LogP of 0.43 , while the non-fluorinated analog 4-methylsulfonyl-2-nitrobenzoic acid shows LogP values ranging from 0.60 to 0.466 (or higher, e.g., 2.30 in some databases) . The lower LogP of the fluorinated derivative indicates increased hydrophilicity, which can affect membrane permeability, chromatographic retention, and bioavailability in biological assays.

LogP Lipophilicity Fluorination Drug design

Higher Density vs Non-Fluorinated Analog

The presence of a fluorine atom increases the molecular weight and alters intermolecular interactions, resulting in a higher predicted density. The target compound has a density of 1.647 ± 0.06 g/cm³ , compared to 1.576 g/cm³ for 4-methylsulfonyl-2-nitrobenzoic acid (CAS 110964-79-9) . This difference may influence handling characteristics, packing in solid formulations, and crystallization behavior.

Density Physical property Fluorination Formulation

TRβ–SRC2 Inhibition by MSNB Class

Although direct quantitative data for this specific fluorinated analog are not yet published, the methylsulfonylnitrobenzoate (MSNB) class to which it belongs has demonstrated reproducible inhibition of the thyroid hormone receptor β (TRβ) and steroid receptor coactivator 2 (SRC2) interaction. In a quantitative high-throughput screen (qHTS) of >290,000 compounds, the MSNB series inhibited TRβ–SRC2 binding with an IC50 of 5 µM [1]. Structure–activity relationship studies indicate that electron-withdrawing substituents (such as the 5-fluoro group) enhance potency within this chemotype [2].

Thyroid hormone receptor Coactivator inhibition MSNB series IC50

Higher Boiling Point vs Regioisomer

The presence of the 4-methylsulfonyl group dramatically increases the boiling point relative to the regioisomeric 5-fluoro-2-nitrobenzoic acid (CAS 320-98-9). The target compound has a predicted boiling point of 497.5 ± 45.0 °C at 760 mmHg , whereas 5-fluoro-2-nitrobenzoic acid boils at 344.2 ± 27.0 °C . This ~150 °C difference reflects stronger intermolecular forces (hydrogen bonding and dipole–dipole interactions) conferred by the sulfonyl group, which may affect purification strategies and thermal processing limits.

Boiling point Thermal stability Regioisomer comparison Process chemistry

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid: Key Applications


TRβ–Coactivator Inhibitor Optimization

The compound's membership in the MSNB class, with demonstrated IC50 ≈ 5 µM for TRβ–SRC2 inhibition [1], makes it a candidate scaffold for thyroid hormone antagonist development. The 5-fluoro substituent's electron-withdrawing effect (evidenced by the lower pKa of 1.23 ± 0.25) may enhance binding affinity and metabolic stability relative to non-fluorinated analogs . Researchers can exploit the altered lipophilicity (LogP = 0.43) to fine-tune pharmacokinetic properties while maintaining the irreversible inhibition mechanism characteristic of the MSNB chemotype [2].

Fluorinated Herbicide Intermediate Synthesis

Methylsulfonylbenzoic acid derivatives are key intermediates in the preparation of triketone herbicides (e.g., mesotrione analogs) [1]. The 5-fluoro substitution introduces a handle for further functionalization and may impart improved weed-control spectrum or environmental degradation profiles. The compound's higher density (1.647 g/cm³) and thermal stability (boiling point ~497.5 °C) compared to non-fluorinated analogs can influence reactor loading and distillation/purification protocols in large-scale synthesis [2].

Fluorine Effects on Protein–Ligand Binding

The quantifiable differences in pKa (Δ ≈ 0.28), LogP (Δ ≈ 0.17–0.23), and density (Δ ≈ 4.5%) between this compound and its non-fluorinated counterpart [1] provide a well-defined system for studying fluorine substitution effects on molecular recognition, crystallinity, and solubility. This makes the compound valuable in structure–activity relationship (SAR) studies aimed at rational fluorination in drug design.

Fluorinated Nitroaromatic Reference Standard

The unique combination of functional groups (fluoro, methylsulfonyl, nitro, carboxylic acid) and the compound's well-characterized physicochemical profile (e.g., LogP = 0.43, pKa = 1.23) [1] render it suitable as a retention-time marker or system suitability standard in reversed-phase HPLC and LC–MS methods for complex reaction mixtures containing similar nitroaromatic intermediates.

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